molecular formula C7H6ClF3N2 B1341991 3,4,5-Trifluorobenzimidamide hydrochloride CAS No. 910053-71-3

3,4,5-Trifluorobenzimidamide hydrochloride

Cat. No.: B1341991
CAS No.: 910053-71-3
M. Wt: 210.58 g/mol
InChI Key: LKVQFNAKRYHEAT-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol. It consists of a benzimidamide core substituted with three fluorine atoms at the 3, 4, and 5 positions, and it is commonly used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorobenzimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trifluorobenzonitrile.

    Amidation: The nitrile group is converted to an imidamide group using ammonia or an amine under suitable conditions.

    Hydrochloride Formation: The resulting 3,4,5-trifluorobenzimidamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzimidamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The imidamide group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride.

Major Products

    Substitution: Substituted benzimidamides.

    Hydrolysis: 3,4,5-Trifluorobenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

3,4,5-Trifluorobenzimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzonitrile: The starting material for the synthesis of 3,4,5-Trifluorobenzimidamide hydrochloride.

    3,4,5-Trifluorobenzoic acid: A hydrolysis product of this compound.

    3,4,5-Trifluorobenzamide: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the imidamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3,4,5-trifluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2.ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVQFNAKRYHEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600282
Record name 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910053-71-3
Record name 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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